3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Overview
Description
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic aromatic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
While specific industrial production methods for 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using common oxidation procedures.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to specific enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s biological effects. For example, some oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in cancer progression .
Comparison with Similar Compounds
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another oxadiazole isomer with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Commonly found in pharmaceuticals with diverse therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other oxadiazole isomers.
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPARUHCFXJLAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589715 | |
Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-84-8 | |
Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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